![molecular formula C22H21N3O4S2 B2929507 N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide CAS No. 681270-06-4](/img/structure/B2929507.png)
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving specific reagents and conditions . The overall yield, purity, and feasibility of the synthesis are important considerations.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, density, and reactivity are typically determined through experimental methods .Scientific Research Applications
Alzheimer’s Disease Research
This compound has been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme (AChE), which is significant in Alzheimer’s disease (AD) research . AChE inhibitors are used to increase the level of acetylcholine in the brain, potentially improving cognitive function in AD patients. The compound’s ability to inhibit AChE could make it a candidate for developing new treatments for AD.
Anti-Inflammatory Research
Compounds with similar structures have shown anti-inflammatory activity, suggesting potential applications in researching inflammatory diseases . By modulating the body’s inflammatory response, this compound could contribute to the development of new anti-inflammatory medications.
Synthetic Methodology Development
The synthesis of this compound involves complex chemical reactions that can be used to refine synthetic methodologies . Researchers can explore new synthetic routes or improve existing ones, contributing to the advancement of medicinal chemistry.
properties
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c26-21-5-1-3-19-16-11-15(13-25(19)21)12-24(14-16)31(28,29)18-8-6-17(7-9-18)23-22(27)20-4-2-10-30-20/h1-10,15-16H,11-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERGUUGJTXYXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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